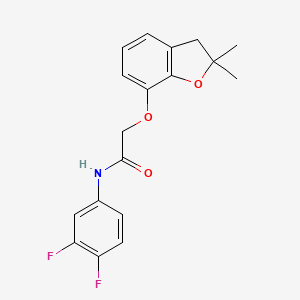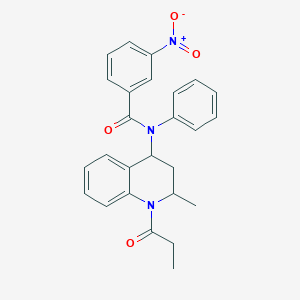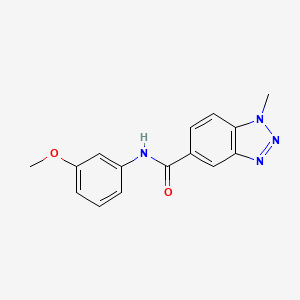![molecular formula C23H18ClN5O B11277594 (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B11277594.png)
(2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one is a synthetic organic molecule that features a triazole ring, a pyridine ring, and a chlorobenzyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Attachment of the Pyridine Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyridine moiety.
Introduction of the Chlorobenzyl Group: This can be done through nucleophilic substitution reactions.
Formation of the Prop-2-en-1-one Moiety: This step might involve aldol condensation or similar reactions to form the enone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents could convert the enone moiety to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with triazole and pyridine rings are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in diseases.
Industry
In industry, such compounds might be used in the development of agrochemicals, dyes, or materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the pyridine ring can participate in π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one
- (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-4-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one lies in its specific substitution pattern and the combination of functional groups, which can confer unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C23H18ClN5O |
|---|---|
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
(E)-1-[5-[(4-chlorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H18ClN5O/c24-20-11-8-18(9-12-20)15-26-23-27-22(19-7-4-14-25-16-19)28-29(23)21(30)13-10-17-5-2-1-3-6-17/h1-14,16H,15H2,(H,26,27,28)/b13-10+ |
InChI-Schlüssel |
YMVULPJXQDPXQL-JLHYYAGUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11277527.png)
![N-(4-{7-Methylimidazo[12-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11277542.png)
![2-(5-Ethyl-1,3,4-oxadiazol-2-YL)-1-[(4-methylphenyl)methyl]-1H-indole](/img/structure/B11277549.png)
![4-Methoxy-1-(2-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B11277556.png)

![3'-(3,4-Dimethylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B11277567.png)




![2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11277614.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B11277616.png)
